![molecular formula C11H9FN2O B11897109 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)
8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one is a heterocyclic compound with the molecular formula C11H9FN2O. This compound is part of the pyrazinoindole family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one can be achieved through various synthetic routes. One common method involves a cycloaddition reaction between an N-ethylamine-indole and formaldehyde in the presence of benzotriazole . This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
For industrial production, bulk manufacturing processes are employed. These processes often involve the use of large-scale reactors and optimized reaction conditions to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
Synthetic Routes to the Pyrazinoindole Core
The pyrazino[1,2-a]indole scaffold is typically synthesized via cyclization strategies. For 8-fluoro derivatives, two primary methods dominate:
Intramolecular Cyclization
-
Substrate : Fluorinated indole precursors with propargyl or amine side chains.
-
Conditions :
-
Example :
Michael Addition-Cyclization
-
Substrate : Indole-2-carboxaldehyde derivatives.
-
Conditions :
Sulfenylation at C3a
-
Outcome :
Product | Yield (%) | Position Modified | Conditions |
---|---|---|---|
38 | >95 | C3a | BF₃·Et₂O, thiol, RT |
39 | 60 | C3a | BF₃·Et₂O, thiol, RT |
40 | 74 | C3a | BF₃·Et₂O, thiol, RT |
Oxidation and Reduction
-
Oxidation :
-
Reduction :
Efflux Pump Inhibition
-
Activity : 8-Fluoro derivatives (e.g., 12c ) inhibit bacterial efflux pumps (e.g., AcrAB–TolC in E. coli) .
-
Key Data :
Kinase Inhibition
-
Patent Data : Derivatives substituted at C8 with fluorine show nanomolar inhibition of kinases (e.g., JAK2, Aurora B) .
-
Structure-Activity Relationship :
Stability and Degradation
-
Acid/Base Stability :
-
Thermal Stability :
Comparative Reactivity with Analogues
Reaction Type | 8-Fluoro Derivative | Non-Fluorinated Analog |
---|---|---|
Sulfenylation | C3a-selective | C10a/C3a mixed |
Efflux Pump Inhibition | RFI = 1.8x CCCP | RFI = 0.9x CCCP |
Kinase Inhibition | IC₅₀ = 12 nM | IC₅₀ = 45 nM |
Unsuccessful Reactions
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazinoindoles, including 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For instance, a patent (EP2254886B1) describes the compound's ability to modulate kinase activity, which is crucial for cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, making it a candidate for developing new antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Neuroprotective Effects
Recent findings indicate that this compound may have neuroprotective effects. Research has demonstrated its potential in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Table 2: Overview of Synthetic Steps
Step | Description |
---|---|
Step 1: Indole Core | Synthesize from indole derivatives |
Step 2: Fluorination | Use fluorination reagents to add fluorine |
Step 3: Cyclization | Cyclize with hydrazine derivatives to form pyrazine |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in treated cells. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents.
Case Study 2: Neuroprotection
Another research effort focused on the neuroprotective effects of the compound in an animal model of Alzheimer's disease. The administration of this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function compared to control groups.
Mechanism of Action
The mechanism of action of 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one involves its interaction with specific molecular targets. It acts as a partial agonist at MT1 receptors and does not possess intrinsic activity at MT2 receptors . This selective activity suggests that the compound may modulate specific signaling pathways, making it a valuable tool for studying receptor functions and developing targeted therapies.
Comparison with Similar Compounds
8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one can be compared with other pyrazinoindole derivatives. Similar compounds include:
N-ethylamine-indole: Used in the synthesis of pyrazinoindoles.
Tetrahydro-pyrazinoindole: Another compound in the same family with different biological activities.
The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity.
Biological Activity
8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one is a nitrogen-containing heterocyclic compound with the molecular formula C11H9FN2O and a molecular weight of 204.2 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of this compound have been evaluated for their activity against multidrug-resistant (MDR) bacteria. In a study assessing the efficacy of various pyrazino-indole derivatives, it was found that several compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.03 to 2 µg/mL against a panel of MDR Gram-negative and Gram-positive bacteria .
The mechanism by which this compound exerts its biological effects may involve inhibition of bacterial topoisomerases, similar to other compounds in its class. Topoisomerases are essential enzymes that manage DNA supercoiling during replication and transcription. Inhibiting these enzymes can lead to effective bacterial cell death. The structure of the compound allows it to interact with the DNA-binding sites of these enzymes, thus disrupting their function .
Kinase Inhibition
Additionally, derivatives of this compound have shown promise as kinase inhibitors. Kinases are critical in various signaling pathways and are often implicated in cancer progression. The activity of this compound as a kinase inhibitor was demonstrated in several studies where it displayed inhibitory effects on specific kinases involved in cellular proliferation and survival pathways .
Efficacy Against MDR Bacteria
In a preclinical study involving rodent models infected with MDR bacterial strains, treatment with this compound derivatives resulted in significant reductions in bacterial load compared to untreated controls. The pharmacokinetic properties indicated favorable absorption and distribution profiles, suggesting potential for clinical application in treating severe infections caused by resistant pathogens .
Safety Profile
The safety profile of this compound was assessed in phase I clinical trials where it was administered to healthy volunteers. The results indicated that the compound was well-tolerated at various doses, with no significant adverse effects reported. This finding is crucial for advancing the compound into further clinical development stages for therapeutic use against bacterial infections .
Data Summary
Property | Value |
---|---|
Molecular Formula | C11H9FN2O |
Molecular Weight | 204.2 g/mol |
CAS Number | 1279854-65-7 |
Purity | >95% |
MIC Range | 0.03–2 µg/mL |
Clinical Trial Status | Phase I |
Q & A
Q. Basic: What are the primary synthetic routes for 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one?
Answer:
The synthesis of pyrazinoindol-1-one derivatives typically involves cyclization reactions. Two main approaches are:
- Metal-catalyzed cyclization : Utilizes transition metals (e.g., Pd, Cu) to facilitate intramolecular coupling, enhancing regioselectivity.
- Base-mediated cyclization : Achieves regioselective ring closure under alkaline conditions, avoiding metal contamination .
For fluorinated derivatives like this compound, fluorination is often introduced early via halogen exchange or direct fluorination of intermediates. Post-cyclization functionalization (e.g., nucleophilic substitution) can also incorporate fluorine .
Q. Advanced: How can regioselectivity be optimized in pyrazinoindol-1-one synthesis?
Answer:
Regioselectivity is critical for structural fidelity. Key strategies include:
- Base-mediated protocols : Use of KOtBu or NaH promotes selective cyclization by deprotonating specific sites, directing ring formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring desired pathways.
- Substituent directing groups : Electron-withdrawing groups (e.g., nitro) or steric hindrance at specific positions guide cyclization .
Validation via 1H-NMR and X-ray crystallography is essential to confirm regiochemical outcomes .
Q. Basic: Which spectroscopic methods are used to confirm the structure of 8-fluoro-pyrazinoindol-1-one derivatives?
Answer:
- 1H-NMR : Identifies proton environments (e.g., dihydro-pyrazine protons at δ 3.2–4.5 ppm, indole aromatic protons at δ 7.0–8.5 ppm) .
- 13C-NMR : Confirms carbonyl (C=O) at ~170 ppm and fluorinated carbon coupling patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C11H9FN2O: calc. 204.07, observed 204.08) .
- IR spectroscopy : Detects C=O stretches (~1650–1700 cm−1) and N-H indole vibrations (~3400 cm−1) .
Q. Advanced: How can structure-activity relationships (SAR) be evaluated for anticancer activity in pyrazinoindol-1-ones?
Answer:
- Substituent variation : Systematic modification of the indole (C8-fluoro) and pyrazine (C3,4-dihydro) moieties.
- In vitro assays :
- Computational modeling : Molecular docking to predict binding affinities for targets like BTK or PI3K .
Q. Basic: What experimental designs are used to assess antimicrobial activity of pyrazinoindol-1-ones?
Answer:
-
Pathogen panel : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
-
MIC determination : Broth microdilution (CLSI guidelines) to quantify minimum inhibitory concentrations.
-
Key substituent effects :
Substituent (R) Antibacterial Activity (MIC, μg/mL) Antifungal Activity (MIC, μg/mL) 4-OH 32–64 (moderate) 8–16 (strong) 3-NO2 64–128 (weak) 32–64 (moderate) Data adapted from triazole-hydrazone analogs .
Q. Advanced: How can computational methods predict electronic properties of fluorinated pyrazinoindol-1-ones?
Answer:
- Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps) to assess reactivity .
- Molecular dynamics (MD) : Simulates solvation effects and protein-ligand interactions (e.g., with BTK) .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP, bioavailability) .
Q. Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Standardize assays : Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., CLSI for antimicrobial tests) .
- Control variables : Match solvent (DMSO concentration ≤1%) and incubation conditions (temperature, CO2).
- Meta-analysis : Compare substituent effects (e.g., 4-SO2Me enhances antifungal activity but reduces solubility) .
- Reproducibility checks : Independent validation in ≥3 replicates .
Q. Basic: What role does fluorine substitution play in the bioactivity of pyrazinoindol-1-ones?
Answer:
- Electron-withdrawing effect : Enhances metabolic stability by reducing CYP450-mediated oxidation.
- Hydrogen-bonding : Fluorine at C8 improves target binding (e.g., kinase active sites) .
- Lipophilicity : Fluorine increases logP, enhancing membrane permeability but potentially reducing solubility.
Comparative studies show 8-fluoro derivatives exhibit 2–3× higher potency than non-fluorinated analogs in kinase inhibition .
Q. Advanced: What strategies improve selectivity for neurological targets (e.g., GABAA_AA receptors) in pyrazinoindol-1-ones?
Answer:
- Substituent tuning : Introduce bulky groups (e.g., 3,5-dichloro) to avoid off-target binding .
- Chiral resolution : Separate enantiomers via HPLC (e.g., (S)-isomers show higher GABAA affinity) .
- In vivo models : Zebrafish assays for anxiolytic activity and motor effects .
Q. Basic: How are pyrazinoindol-1-one derivatives characterized for purity and stability?
Answer:
Properties
Molecular Formula |
C11H9FN2O |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |
InChI |
InChI=1S/C11H9FN2O/c12-8-1-2-9-7(5-8)6-10-11(15)13-3-4-14(9)10/h1-2,5-6H,3-4H2,(H,13,15) |
InChI Key |
ULNFMEOCBHVXMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3)F)C=C2C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.